Cas no 2287310-06-7 (2-(6,7-difluoro-1H-1,2,3-benzotriazol-1-yl)ethan-1-ol)

2-(6,7-difluoro-1H-1,2,3-benzotriazol-1-yl)ethan-1-ol Chemical and Physical Properties
Names and Identifiers
-
- 2-(6,7-difluoro-1H-1,2,3-benzotriazol-1-yl)ethan-1-ol
- EN300-6750382
- 2287310-06-7
-
- Inchi: 1S/C8H7F2N3O/c9-5-1-2-6-8(7(5)10)13(3-4-14)12-11-6/h1-2,14H,3-4H2
- InChI Key: FNLRKTOBNHEFES-UHFFFAOYSA-N
- SMILES: FC1=C(C=CC2=C1N(CCO)N=N2)F
Computed Properties
- Exact Mass: 199.05571818g/mol
- Monoisotopic Mass: 199.05571818g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 207
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.6
- Topological Polar Surface Area: 50.9Ų
2-(6,7-difluoro-1H-1,2,3-benzotriazol-1-yl)ethan-1-ol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-6750382-0.5g |
2-(6,7-difluoro-1H-1,2,3-benzotriazol-1-yl)ethan-1-ol |
2287310-06-7 | 95.0% | 0.5g |
$809.0 | 2025-03-13 | |
Enamine | EN300-6750382-0.1g |
2-(6,7-difluoro-1H-1,2,3-benzotriazol-1-yl)ethan-1-ol |
2287310-06-7 | 95.0% | 0.1g |
$741.0 | 2025-03-13 | |
Enamine | EN300-6750382-1.0g |
2-(6,7-difluoro-1H-1,2,3-benzotriazol-1-yl)ethan-1-ol |
2287310-06-7 | 95.0% | 1.0g |
$842.0 | 2025-03-13 | |
Enamine | EN300-6750382-5.0g |
2-(6,7-difluoro-1H-1,2,3-benzotriazol-1-yl)ethan-1-ol |
2287310-06-7 | 95.0% | 5.0g |
$2443.0 | 2025-03-13 | |
Enamine | EN300-6750382-2.5g |
2-(6,7-difluoro-1H-1,2,3-benzotriazol-1-yl)ethan-1-ol |
2287310-06-7 | 95.0% | 2.5g |
$1650.0 | 2025-03-13 | |
Enamine | EN300-6750382-0.25g |
2-(6,7-difluoro-1H-1,2,3-benzotriazol-1-yl)ethan-1-ol |
2287310-06-7 | 95.0% | 0.25g |
$774.0 | 2025-03-13 | |
Enamine | EN300-6750382-0.05g |
2-(6,7-difluoro-1H-1,2,3-benzotriazol-1-yl)ethan-1-ol |
2287310-06-7 | 95.0% | 0.05g |
$707.0 | 2025-03-13 | |
Enamine | EN300-6750382-10.0g |
2-(6,7-difluoro-1H-1,2,3-benzotriazol-1-yl)ethan-1-ol |
2287310-06-7 | 95.0% | 10.0g |
$3622.0 | 2025-03-13 |
2-(6,7-difluoro-1H-1,2,3-benzotriazol-1-yl)ethan-1-ol Related Literature
-
Michael K McMullen,Julie M Whitehouse,Gillian Shine,Peter A Whitton,Anthony Towell Food Funct., 2012,3, 931-940
-
2. Boronic acid liposomes for cellular delivery and content release driven by carbohydrate binding†‡Xiaoyu Zhang,Daiane S. Alves,Jinchao Lou,Shelby D. Hill,Francisco N. Barrera,Michael D. Best Chem. Commun., 2018,54, 6169-6172
-
Christopher J. Welch,Kerstin Zawatzky,Alexey A. Makarov,Satoshi Fujiwara,Arimasa Matsumoto,Kenso Soai Org. Biomol. Chem., 2017,15, 96-101
-
4. Caper tea
-
Norbert Klauke,Paul Monaghan,Gavin Sinclair,Miles Padgett,Jon Cooper Lab Chip, 2006,6, 788-793
Additional information on 2-(6,7-difluoro-1H-1,2,3-benzotriazol-1-yl)ethan-1-ol
Comprehensive Overview of 2-(6,7-difluoro-1H-1,2,3-benzotriazol-1-yl)ethan-1-ol (CAS No. 2287310-06-7)
2-(6,7-difluoro-1H-1,2,3-benzotriazol-1-yl)ethan-1-ol, with the CAS number 2287310-06-7, is a fluorinated benzotriazole derivative that has garnered significant attention in pharmaceutical and material science research. This compound is characterized by its unique molecular structure, which combines a benzotriazole core with difluoro substitutions and an ethanol side chain. Such structural features make it a versatile intermediate for synthesizing advanced materials and bioactive molecules. Researchers are particularly interested in its potential applications in UV absorbers, corrosion inhibitors, and fluorescent probes, aligning with current trends in sustainable chemistry and green technology.
The growing demand for high-performance materials and specialty chemicals has propelled the study of 2-(6,7-difluoro-1H-1,2,3-benzotriazol-1-yl)ethan-1-ol. Its fluorinated nature enhances its stability and reactivity, making it suitable for applications in organic electronics and photocatalysis. Recent studies highlight its role in developing OLEDs (Organic Light-Emitting Diodes), where its electron-withdrawing properties improve device efficiency. Additionally, its potential as a biocompatible scaffold in drug discovery is being explored, particularly in targeting enzyme inhibition and receptor modulation.
From an industrial perspective, the synthesis and scalability of CAS 2287310-06-7 are critical topics. Innovations in green chemistry have led to optimized routes for its production, minimizing waste and energy consumption. Environmental concerns and regulatory pressures have also driven the adoption of eco-friendly solvents and catalytic methods in its manufacturing process. These advancements align with the broader industry shift toward sustainable chemical production, a hot topic among researchers and policymakers.
In the context of analytical chemistry, 2-(6,7-difluoro-1H-1,2,3-benzotriazol-1-yl)ethan-1-ol poses interesting challenges and opportunities. Its spectroscopic properties, such as NMR shifts and mass fragmentation patterns, are well-documented, aiding in its identification and purity assessment. The compound’s fluorescence characteristics have also been leveraged in sensor development, particularly for detecting metal ions and small molecules in environmental samples. This application resonates with the increasing focus on environmental monitoring and pollution control.
Looking ahead, the future of 2-(6,7-difluoro-1H-1,2,3-benzotriazol-1-yl)ethan-1-ol lies in interdisciplinary collaborations. Combining insights from computational chemistry, materials science, and biotechnology will unlock new functionalities and applications. For instance, its integration into nanomaterials for drug delivery or energy storage systems could revolutionize these fields. As the scientific community continues to explore its potential, CAS 2287310-06-7 remains a compound of great promise and relevance.
2287310-06-7 (2-(6,7-difluoro-1H-1,2,3-benzotriazol-1-yl)ethan-1-ol) Related Products
- 1805552-90-2(Methyl 4-(difluoromethyl)-5-methyl-2-nitropyridine-3-carboxylate)
- 2034478-15-2(N-[2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl]cyclopropanecarboxamide)
- 53731-99-0(2-bromo-2-(4-chlorophenyl)acetonitrile)
- 1073062-59-5(2-(3,5-Dibromophenyl)-4,6-diphenyl-1,3,5-triazine)
- 1019098-57-7(2,4,6-trimethyl-N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzene-1-sulfonamide)
- 1366249-01-5((3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(2-hydroxypyridin-4-yl)propanoic acid)
- 1797142-08-5(N-[3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl]-4-thiophen-2-ylbenzamide)
- 2152795-08-7(1-(1-bromopropan-2-yl)-4-fluoro-2-(trifluoromethyl)benzene)
- 1909336-02-2(2-Methyl-3-(piperidin-3-yl)propanoic acid hydrochloride)
- 2229643-87-0(5-(4-fluorophenyl)-2,2-dimethylpent-4-en-1-ol)



